molecular formula C18H20N2O5S B2769996 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide CAS No. 690643-32-4

3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B2769996
CAS No.: 690643-32-4
M. Wt: 376.43
InChI Key: BZGWUDJXEFOBPJ-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its sulfonamide group, morpholine ring, and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Sulfonamide Group: : The initial step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide. For instance, benzenesulfonyl chloride can react with an appropriate amine under basic conditions to yield the sulfonamide intermediate.

  • Introduction of the Morpholine Ring: : The morpholine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the sulfonamide intermediate with morpholine in the presence of a suitable base, such as triethylamine, to form the morpholinylcarbonyl derivative.

  • Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include methoxybenzoic acid derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, and the morpholine ring can enhance bioavailability and metabolic stability.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholine ring can interact with biological membranes, enhancing the compound’s ability to penetrate cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
  • 3-methoxy-N-[3-(4-piperidinylcarbonyl)phenyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is unique due to the presence of the morpholine ring, which can significantly influence its pharmacokinetic properties. The methoxy group also provides distinct electronic and steric effects, impacting the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-methoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-6-3-7-17(13-16)26(22,23)19-15-5-2-4-14(12-15)18(21)20-8-10-25-11-9-20/h2-7,12-13,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGWUDJXEFOBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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